- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

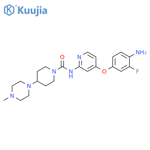

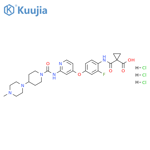

Cas no 928037-13-2 (Golvatinib)

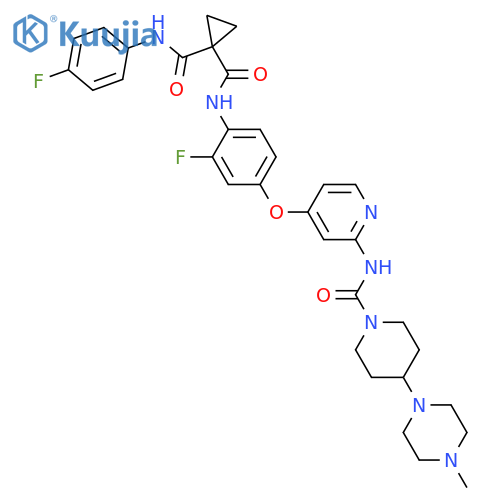

Golvatinib structure

Nome del prodotto:Golvatinib

Numero CAS:928037-13-2

MF:C33H37F2N7O4

MW:633.688194036484

MDL:MFCD22124462

CID:828466

Golvatinib Proprietà chimiche e fisiche

Nomi e identificatori

-

- E-7050

- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

- Golvatinib (E7050)

- 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

- E7050

- Golvatinib

- Golvatinib (USAN)

- UNII-516Z3YP58E

- 516Z3YP58E

- N-(2-fluoro-4-(2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

- Golvatinib [USAN:INN]

- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin

- Golvatinib tartrate

- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidi

- N-[2-Fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)

- 1-N′-[2-Fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

- E 7050

- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

-

- MDL: MFCD22124462

- Inchi: 1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

- Chiave InChI: UQRCJCNVNUFYDX-UHFFFAOYSA-N

- Sorrisi: O=C(N1CCC(N2CCN(C)CC2)CC1)NC1C=C(OC2C=C(F)C(NC(C3(CC3)C(NC3C=CC(F)=CC=3)=O)=O)=CC=2)C=CN=1

Proprietà calcolate

- Massa esatta: 633.28800

- Massa monoisotopica: 633.28750901 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 46

- Conta legami ruotabili: 8

- Complessità: 1060

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 633.7

- XLogP3: 4.1

- Superficie polare topologica: 119

Proprietà sperimentali

- Densità: 1.408

- PSA: 126.12000

- LogP: 5.30300

Golvatinib Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Golvatinib Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A133170-1mg |

N-(2-Fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

928037-13-2 | 98% | 1mg |

$60.0 | 2025-02-22 | |

| TRC | G410700-50mg |

Golvatinib |

928037-13-2 | 50mg |

$ 1206.00 | 2023-04-17 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6517-25mg |

Golvatinib |

928037-13-2 | 98.24% | 25mg |

¥ 1767 | 2023-09-07 | |

| ChemScence | CS-0595-50mg |

Golvatinib |

928037-13-2 | 99.89% | 50mg |

$275.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872386-1mg |

Golvatinib (E7050) |

928037-13-2 | 99% | 1mg |

¥532.80 | 2022-01-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK940-50mg |

Golvatinib |

928037-13-2 | 99+% | 50mg |

5083CNY | 2021-05-08 | |

| Chemenu | CM169967-100mg |

N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

928037-13-2 | 98% | 100mg |

$815 | 2021-08-05 | |

| DC Chemicals | DC5065-100 mg |

Golvatinib (E7050) |

928037-13-2 | >98% | 100mg |

$550.0 | 2022-02-28 | |

| eNovation Chemicals LLC | D372404-100mg |

1,1-Cyclopropanedicarboxamide, N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)- |

928037-13-2 | 98% | 100mg |

$548 | 2024-05-24 | |

| DC Chemicals | DC5065-250 mg |

Golvatinib (E7050) |

928037-13-2 | >98% | 250mg |

$1000.0 | 2022-02-28 |

Golvatinib Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Dimethylformamide ; 12 h, rt

Riferimento

- Preparation of salts of 2-heterocyclylcarbonylamino-4-phenoxypyridine derivatives or crystals thereof and process for producing the same, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Dimethylformamide ; 12 h, rt

Riferimento

- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Dimethylformamide ; 12 h, rt

Riferimento

- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 21 h, rt

Riferimento

- Manufacture of phenoxypyridine derivatives, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 1 h, 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified

Riferimento

- Preparation of phenoxypyridine derivatives, World Intellectual Property Organization, , ,

Golvatinib Raw materials

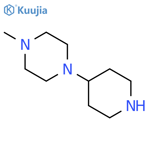

- 1-Methyl-4-(piperidin-4-yl)piperazine

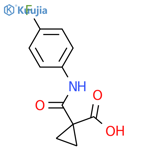

- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

- 1-Piperidinecarboxamide, N-[4-(4-amino-3-fluorophenoxy)-2-pyridinyl]-4-(4-methyl-1-piperazinyl)-

- Cyclopropanecarboxylic acid, 1-[[[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, hydrochloride (1:3)

Golvatinib Preparation Products

Golvatinib Fornitori

atkchemica

Membro d'oro

(CAS:928037-13-2)Golvatinib

Numero d'ordine:CL0079

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:18

Prezzo ($):discuss personally

Golvatinib Letteratura correlata

-

Meiyue Song,Yan Yan,Zhenran Jiang Mol. BioSyst. 2014 10 2907

-

2. A new synthetic route to 3,4-dihydro-2H-1,4-thiazinesJose Alexander,Gordon Lowe,Neil K. McCullum,Graham K. Ruffles J. Chem. Soc. Perkin Trans. 1 1974 2092

-

Kai Liu,Yayu Xie,Yuan Qin,Virinder S. Parmar,Yonghong Liu,Pei Cao Org. Chem. Front. 2023 10 3182

928037-13-2 (Golvatinib) Prodotti correlati

- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)

- 1182838-07-8(Methyl 3,4,5-Trimethoxy-d9-benzoate)

- 2034230-43-6(2-(benzylsulfanyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide)

- 2680676-98-4(benzyl N-(5-tert-butyl-2-hydroxyphenyl)carbamate)

- 98546-01-1(1H-Benzotriazole, 1-(2-chloroethyl)-)

- 2764022-14-0(1-Ethyl-2-(trifluoromethyl)cyclopropan-1-amine)

- 2147914-11-0(4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1272556-87-2(1-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)

- 591-95-7(1,2-Pentadiene)

- 164072-22-4(1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:928037-13-2)Golvatinib (E7050)

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:928037-13-2)Golvatinib

Purezza:99%/99%

Quantità:100mg/250mg

Prezzo ($):255.0/431.0